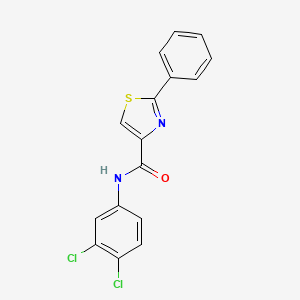
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and two phenyl groups, which are common in many organic compounds . The compound also contains a carboxamide group, which is a functional group often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, phenyl groups, and carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the thiazole ring could influence its chemical reactivity, while the phenyl groups could contribute to its physical properties .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives, including compounds structurally similar to N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide, have been extensively studied for their potential anticancer activities. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed significant anticancer activity against various cell lines (Cai et al., 2016). Additionally, certain thiazolyl-thiophene and thienopyridine derivatives have demonstrated inhibitory activity against multiple cancer cell lines, highlighting the promise of thiazole-based compounds in cancer research (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Activity
Thiazole derivatives have also been investigated for their antimicrobial and antifungal properties. Organotin(IV) carboxylates of thiazole-acetic acid derivatives exhibited notable antibacterial and antifungal activities (Ali et al., 2002). Similarly, new thiazole derivatives synthesized from 2-amino-4-(4-chloro phenyl)-1,3-thiazole demonstrated moderate to high antibacterial and antifungal activities (Kubba & Rahim, 2018).
Biofilm Formation Inhibition
Certain N-phenyl-1H-pyrazole-4-carboxamide derivatives, related to the thiazole family, were effective in reducing biofilm formation in Staphylococcus aureus strains, suggesting potential applications in anti-virulence strategies against bacterial infections (Cascioferro et al., 2016).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to thiazole carboxamides, have shown significant antiallergy activity, indicating potential therapeutic applications in allergy treatment (Hargrave et al., 1983).
Textile Dyeing and Biological Activities
Thiazole derivatives have been used in the synthesis of arylazothiazole disperse dyes for dyeing polyester fibers. These compounds displayed antioxidant and antitumor activities against Ehrlich ascites carcinoma cell line, as well as antimicrobial activity against various pathogenic bacteria and fungi, demonstrating their multifunctional applications (Khalifa et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCOTMNYGOBBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

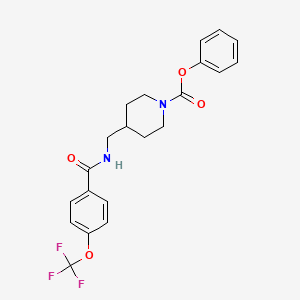
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)


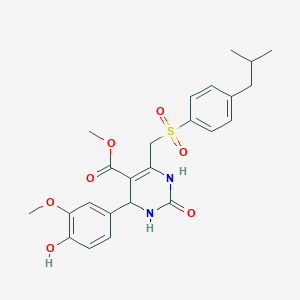
![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)
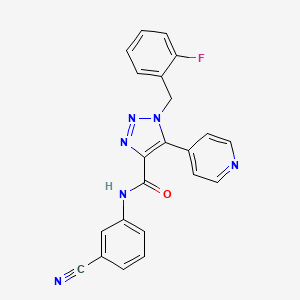
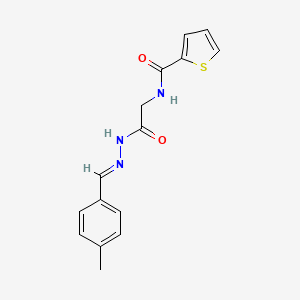

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)